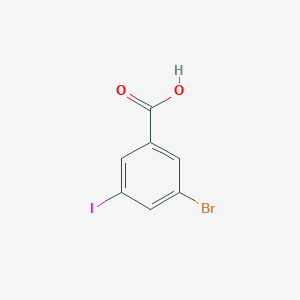

3-Bromo-5-iodobenzoic acid

Description

Propriétés

IUPAC Name |

3-bromo-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJBJYCBKXPQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409240 | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188815-32-9 | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188815-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-iodobenzoic acid CAS number

An In-Depth Technical Guide to 3-Bromo-5-iodobenzoic Acid

CAS Number: 188815-32-9

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 188815-32-9), a pivotal halogenated carboxylic acid intermediate in modern organic synthesis. We delve into its physicochemical properties, present a logical synthetic strategy, and explore its critical applications in pharmaceutical research and materials science. The document highlights the compound's unique utility in regioselective cross-coupling reactions, a feature derived from the differential reactivity of its carbon-iodine and carbon-bromine bonds. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Introduction: The Strategic Value of a Dihalogenated Intermediate

This compound is a crystalline solid that has emerged as a highly valuable building block in synthetic chemistry.[1][2] Its significance lies not merely in its function as a substituted benzoic acid, but in the strategic placement of two different halogen atoms—bromine and iodine—on the aromatic ring. This unique structural feature allows for programmed, sequential chemical modifications, making it an indispensable tool for constructing complex molecular architectures.[2]

The primary utility of this compound stems from the differential reactivity of the aryl-iodide and aryl-bromide bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-bromine bond.[3] This reactivity gradient enables chemists to perform a selective reaction at the iodine position while leaving the bromine position intact for a subsequent, different transformation. This "one-pot" or sequential functionalization is a cornerstone of efficient synthesis, minimizing step counts and maximizing molecular complexity, a critical advantage in the development of novel pharmaceuticals and advanced materials.[2][4]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.[5][6]

| Property | Value | Source(s) |

| CAS Number | 188815-32-9 | [5] |

| Molecular Formula | C₇H₄BrIO₂ | [5] |

| Molecular Weight | 326.91 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 219-221 °C (lit.) | [5] |

| Solubility | Soluble in methanol; sparingly soluble in water (0.20 g/L at 25°C, calculated). | [1] |

| SMILES String | OC(=O)c1cc(Br)cc(I)c1 | [5] |

| InChI Key | MKJBJYCBKXPQSY-UHFFFAOYSA-N | [5] |

Safety Profile: [5] this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should always be used when handling the solid.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338.[5]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[7]

Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a common and logical pathway to this compound involves the sequential halogenation of a readily available starting material like 3-aminobenzoic acid. This approach leverages well-established and reliable transformations in aromatic chemistry.

Protocol and Mechanistic Rationale

Step 1: Synthesis of 3-Iodobenzoic Acid via Sandmeyer-type Reaction

-

Dissolution & Diazotization: 3-Aminobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.

-

Causality: The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely. The primary amine is converted into an excellent leaving group (N₂), facilitating nucleophilic substitution.

-

-

Iodination: An aqueous solution of potassium iodide (KI) is added to the diazonium salt solution. The mixture is allowed to warm to room temperature, and nitrogen gas evolution is observed.

-

Causality: The iodide ion (I⁻) acts as a nucleophile, displacing the nitrogen gas to form the stable C-I bond, yielding 3-iodobenzoic acid.

-

Step 2: Regioselective Bromination

-

Reaction Setup: 3-Iodobenzoic acid is treated with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

-

Causality: The carboxylic acid and iodo groups are both deactivating and meta-directing for electrophilic aromatic substitution. Therefore, the incoming electrophile (Br⁺, generated from the Br₂/FeBr₃ system) is directed to the C5 position, which is meta to both existing substituents. This provides high regiochemical control, leading to the desired this compound product.

-

Applications in Regioselective Cross-Coupling Reactions

The primary value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled and predictable synthesis of highly substituted, complex molecules.[1][6]

Core Principle: Reactivity Hierarchy The bond dissociation energy of the C−I bond is lower than that of the C−Br bond. Consequently, the C−I bond undergoes oxidative addition to a Pd(0) catalyst under milder conditions (e.g., lower temperatures, specific ligand systems) than the C−Br bond.[3][8] This allows for a reaction to be performed selectively at the iodo position. The more robust C−Br bond can then be functionalized in a subsequent step, often requiring more forcing conditions or a different catalyst system.

Key Experimental Applications

-

Synthesis of Thromboxane Receptor Antagonists: The compound is a documented starting reagent for the large-scale synthesis of potent thromboxane receptor antagonists.[1][4] In one key step, a regioselective Heck cross-coupling reaction is performed. The Heck reaction, which couples an aryl halide with an alkene, is directed to the more reactive C-I bond to build a critical part of the final drug molecule's scaffold.[1][4][9]

-

Sonogashira Coupling: The C-I bond is highly susceptible to Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating aryl alkynes, which are precursors to conjugated polymers, pharmaceuticals, and molecular probes. This compound can be selectively coupled with an alkyne at the C5 position, yielding a 3-bromo-5-alkynylbenzoic acid intermediate that is ready for further modification at the C3 position.[6][10]

-

General Organic Synthesis: It is used to prepare a variety of other important intermediates, such as methyl 3-bromo-5-iodobenzoate and phenyl(3-bromo-5-iodo)benzoate, which are then used in further synthetic steps.[1][6]

Conclusion

This compound (CAS: 188815-32-9) is far more than a simple halogenated aromatic. It is a sophisticated synthetic tool engineered for efficiency and precision. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a reliable method for performing regioselective, sequential cross-coupling reactions. This capability is of paramount importance in the multi-step synthesis of complex, high-value molecules, particularly in the field of drug discovery, where it facilitates the rapid construction of diverse chemical libraries and the optimization of lead compounds. A thorough understanding of its properties, handling requirements, and reactivity profile is essential for any researcher aiming to leverage its full synthetic potential.

References

-

ChemBK. (2024). This compound. Available at: [Link]

-

J&K Scientific. (n.d.). This compound | 188815-32-9. Available at: [Link]

-

Wikipedia. (n.d.). Heck reaction. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

- Waite, D. C., & Mason, C. P. (1998). A scalable synthesis of the thromboxane receptor antagonist 3-{3-[2-(4-chlorobenzenesulfonamido) ethyl]-5-(4-fluorobenzyl) phenyl} propionic acid via a regioselective Heck cross-coupling strategy. Organic Process Research & Development, 2(2), 116-120.

-

RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

-

Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available at: [Link]

-

ResearchGate. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available at: [Link]

-

ResearchGate. (n.d.). Reusability of 1 in the Sonogashira coupling reaction of iodobenzene or bromobenzene with phenyl acetylene in toluene. Available at: [Link]

-

ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available at: [Link]

Sources

- 1. This compound 97 188815-32-9 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. alkalisci.com [alkalisci.com]

- 7. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]

- 8. reddit.com [reddit.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-5-iodobenzoic Acid: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Dihalogenated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic placement of functional groups on aromatic scaffolds is paramount. 3-Bromo-5-iodobenzoic acid is a premier example of a molecular building block engineered for versatility and reactivity. This dihalogenated benzoic acid derivative is not merely a static intermediate; it is an active participant in complex molecular construction, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with high precision.

The compound's utility is rooted in the differential reactivity of its bromine and iodine substituents, a feature that allows for selective, sequential cross-coupling reactions. This guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and critical applications, offering researchers and drug development professionals the insights required to effectively leverage this powerful synthetic tool.

Physicochemical and Structural Characteristics

The intrinsic properties of this compound dictate its handling, reactivity, and application. These are summarized below.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Weight | 326.91 g/mol | [1][2] |

| Molecular Formula | C₇H₄BrIO₂ | [1][2] |

| CAS Number | 188815-32-9 | [1] |

| Melting Point | 219-221 °C (lit.) | [1][3] |

| Appearance | Tan or off-white crystalline solid | [1] |

| Solubility | Low solubility in water; soluble in methanol and other polar organic solvents. |

Molecular Structure and Reactivity Analysis

The structure of this compound is key to its synthetic utility. The electron-withdrawing carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, but more importantly, the distinct carbon-halogen bond strengths (C-I < C-Br) are the cornerstone of its application in regioselective chemistry. The weaker carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing the iodine to be replaced while the bromine atom remains intact for a subsequent, different coupling reaction.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Validated Approach via Diazotization

The most reliable and scalable synthesis of this compound originates from its amino precursor, 3-amino-5-bromobenzoic acid. The transformation is a classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[4][5] This method is robust, high-yielding, and ensures the correct regiochemistry.

Experimental Workflow: Sandmeyer Iodination

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid that has emerged as a critical intermediate and building block in various fields of chemical research and development.[1][2][3] Its unique trifunctional structure—featuring a carboxylic acid group, a bromine atom, and an iodine atom at the 1, 3, and 5 positions of the benzene ring, respectively—offers a versatile platform for complex molecular synthesis. This guide provides an in-depth analysis of the core physical properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The strategic placement of two different halogen atoms allows for selective and sequential cross-coupling reactions, making it an invaluable tool in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as advanced materials.[1][2][4][5][6]

Core Physical and Chemical Properties

The physical characteristics of a compound are fundamental to its application in synthesis and formulation. The properties of this compound are summarized below, with detailed experimental protocols for their determination provided in the subsequent sections.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO₂ | [2][7][8] |

| Molecular Weight | 326.91 g/mol | [2][7][8] |

| CAS Number | 188815-32-9 | [1][2][8] |

| Appearance | Tan crystalline powder; Pale cream to cream to pale brown or pale yellow to pale orange crystals or powder. | [2][9] |

| Melting Point | 219-221 °C (lit.) | [5][6][8][10] |

| Solubility | Sparingly soluble in water (0.20 g/L at 25°C, calculated); Soluble in methanol; Partially soluble in other alcohols and ketones. | [11][12] |

| pKa (Estimated) | < 4.2 | Inferred from Hammett Equation Principles[13][14] |

Molecular Structure

The arrangement of atoms in this compound is key to its reactivity and physical properties.

Caption: Molecular structure of this compound.

Experimental Protocols for Physical Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on established laboratory practices.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range (typically < 2°C) is indicative of high purity.

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. This phase change is observed by heating a small, packed sample of the material and noting the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.

-

Observation: The temperatures at which the first drop of liquid appears and at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Caption: Workflow for melting point determination.

Solubility Assessment

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.

Principle: The shake-flask method is a common technique to determine the solubility of a substance in a given solvent. It involves agitating an excess of the solid with the solvent until equilibrium is reached, followed by quantification of the dissolved solute in the saturated solution.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as g/L or mol/L.

Caption: Workflow for solubility assessment.

Acidity (pKa) Estimation

The acidity of the carboxylic acid group is a key determinant of the compound's behavior in different pH environments.

Principle: While an experimental determination of the pKa is ideal, a reliable estimate can be derived from the principles of the Hammett equation.[13][14] The Hammett equation relates the electronic effects of substituents on the benzene ring to the acidity of the benzoic acid derivative. Both bromine and iodine are electron-withdrawing groups through their inductive effect, which stabilizes the carboxylate anion and thus increases the acidity (lowers the pKa) of the benzoic acid.

Analysis: The pKa of unsubstituted benzoic acid is approximately 4.2. The presence of two meta-halogen substituents (bromo and iodo) will significantly increase the acidity. The Hammett substituent constants (σ) for meta-bromo and meta-iodo are both positive, indicating their electron-withdrawing nature. Therefore, the pKa of this compound is predicted to be lower than 4.2.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, three aromatic protons will be present in different chemical environments, likely appearing as multiplets in the downfield region (typically 7-8.5 ppm). The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically >160 ppm) and six for the aromatic carbons, with the carbons attached to the electronegative halogens being significantly shifted.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, usually around 1700 cm⁻¹.

-

C-Br and C-I stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight (326.91). The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

Conclusion

This compound is a compound of significant interest due to its versatile synthetic utility. A thorough understanding of its physical properties, as detailed in this guide, is essential for its effective application in research and development. The methodologies and data presented herein provide a solid foundation for scientists and researchers working with this important chemical entity.

References

-

J&K Scientific. This compound | 188815-32-9. [Link]

-

ChemBK. 3-BROMO-5-IODOBENZOI. [Link]

-

PharmaCompass. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [Link]

-

Wikipedia. Hammett equation. [Link]

-

Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

SLS. This compound, 97 | 408085-5G | SIGMA-ALDRICH. [Link]

-

Chemsrc. This compound | CAS#:188815-32-9. [Link]

Sources

- 1. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. scientificlabs.com [scientificlabs.com]

- 6. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]

- 7. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 8. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. web.viu.ca [web.viu.ca]

- 10. global.oup.com [global.oup.com]

- 11. asianpubs.org [asianpubs.org]

- 12. 3-Bromo-5-chloro-2-iodobenzoic acid | C7H3BrClIO2 | CID 11046629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Hammett equation - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Melting Point Determination of 3-Bromo-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth exploration of the melting point of 3-Bromo-5-iodobenzoic acid, a critical parameter for its identification, purity assessment, and application in pharmaceutical and chemical synthesis. We will delve into the theoretical underpinnings of melting point behavior, present a robust, field-proven protocol for its accurate determination, and discuss the critical factors that can influence this fundamental physical property.

Introduction: The Significance of a Sharp Melting Point

In the realm of organic chemistry and pharmaceutical development, the melting point is more than just a physical constant; it is a primary indicator of a substance's purity and identity. For a crystalline solid like this compound, the temperature at which it transitions from a solid to a liquid is a characteristic property. A sharp melting point, typically a narrow range of 0.5-1.0°C, is indicative of a high degree of purity.[1] Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1][2] This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry.

The melting point is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3][4][5] For this compound, these forces include London dispersion forces, dipole-dipole interactions due to the polar carbon-halogen and carbonyl bonds, and potentially hydrogen bonding between the carboxylic acid moieties. The energy required to overcome these forces and allow the molecules to enter the liquid phase is what we measure as the melting point.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO₂ | [6][7][8] |

| Molecular Weight | 326.91 g/mol | [6][8] |

| CAS Number | 188815-32-9 | [7][9][10] |

| Appearance | White to pale cream or pale yellow crystalline solid/powder | [8][9][11] |

| Reported Melting Point Range | 215 - 225 °C | [7][8][9][10][12][13] |

Note: The reported melting point can vary slightly between suppliers, which may be attributed to minor differences in purity or the specific method of determination.

Core Protocol: Accurate Melting Point Determination

This protocol is designed to be a self-validating system, incorporating best practices for ensuring the accuracy and reliability of the obtained data. It is based on established methodologies, including those outlined by major pharmacopeias.[14][15]

Part 1: Apparatus Calibration and System Suitability

The integrity of your melting point data is fundamentally dependent on the accurate calibration of your melting point apparatus.[16][17][18] This procedure must be performed regularly and whenever the instrument undergoes maintenance.[16]

Objective: To verify the temperature accuracy of the melting point apparatus using certified reference standards.

Materials:

-

Melting Point Apparatus

-

Certified Reference Standards (e.g., Vanillin, Acetanilide, Caffeine, Benzoic Acid) with known, sharp melting points spanning the expected range of the sample.[16][17]

-

Melting point capillaries

Procedure:

-

Selection of Reference Standards: Choose at least two certified reference standards with melting points that bracket the expected melting point of this compound (approximately 215-225 °C). For example, Caffeine (mp ~238 °C) and a standard with a lower melting point like Acetanilide (mp ~114 °C) can be used to check the linearity of the instrument's temperature scale.[17]

-

Sample Preparation: Individually crush each reference standard into a fine powder.

-

Capillary Loading: Pack each reference standard into a separate capillary tube to a height of 2.5-3.5 mm.[14] This is achieved by tapping the sealed end of the capillary on a hard surface.[19]

-

Melting Point Determination of Standards:

-

Place the capillary in the heating block of the apparatus.

-

Set the heating rate to 10 °C/minute until the temperature is about 20 °C below the expected melting point of the standard.[20]

-

Decrease the heating rate to 1-2 °C/minute to allow for thermal equilibrium.[20][21]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).[14][20]

-

-

Acceptance Criteria: The observed melting points of the reference standards should be within the acceptable limits specified in their certificates of analysis. If the deviation is greater than the instrument's specified accuracy, the apparatus must be recalibrated according to the manufacturer's instructions.[16]

Part 2: Melting Point Determination of this compound

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

Calibrated Melting Point Apparatus

-

Sample of this compound

-

Melting point capillaries

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the sample is not a fine powder, gently crush it.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2.5-3.5 mm, ensuring the powder is tightly packed.[14][19]

-

Initial (Rapid) Determination (Optional but Recommended):

-

If the approximate melting point is unknown, a rapid determination can be performed by heating at a rate of 5-10 °C/minute.[21] This provides a ballpark figure and saves time in the subsequent, more accurate determination.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid determination.

-

Place the fresh capillary with the sample into the apparatus.

-

Heat at a moderate rate until the temperature is approximately 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C/minute.[14] A slow heating rate is crucial for an accurate measurement.[20]

-

Carefully observe the sample. Record the temperature at which the first droplet of liquid is visible.

-

Continue heating at the slow rate and record the temperature when the last crystal of the solid melts completely.

-

The recorded values constitute the melting point range.

-

-

Repeatability: Perform the determination in triplicate to ensure the results are reproducible.

Data Interpretation

-

Sharp Melting Range (e.g., 219-220.5 °C): Indicates a high purity sample.

-

Broad Melting Range (e.g., 215-220 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range and at a lower temperature than the pure compound.[1][2]

Experimental Workflow Visualization

Caption: Workflow for accurate melting point determination.

Factors Influencing Melting Point

Several factors beyond purity can affect the observed melting point of this compound:

-

Intermolecular Forces: The presence of bromine and iodine atoms, along with the carboxylic acid group, creates significant dipole-dipole interactions and the potential for hydrogen bonding, leading to a relatively high melting point.[2][3][5]

-

Molecular Size and Shape: Larger molecules generally have higher melting points due to increased van der Waals forces.[4][22] The relatively planar structure of the benzene ring allows for efficient packing in the crystal lattice, which also contributes to a higher melting point.[4]

-

Heating Rate: A fast heating rate can lead to an artificially elevated and broad melting point range because there is insufficient time for heat to be uniformly transferred from the heating block to the sample and the thermometer.[20]

-

Sample Packing: A loosely packed sample in the capillary tube can heat unevenly, resulting in a wider melting range.

Conclusion

The accurate determination of the melting point of this compound is a fundamental analytical procedure that provides critical insights into its identity and purity. By adhering to a robust, self-validating protocol that includes regular apparatus calibration and controlled experimental conditions, researchers and drug development professionals can ensure the generation of reliable and reproducible data. This, in turn, underpins the quality and integrity of subsequent research and development activities.

References

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved from [Link]

-

Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

-

What Affects Melting Point Of Organic Compounds? (2025, January 31). Chemistry For Everyone. Retrieved from [Link]

-

Validation and Calibration of Melting Point Instruments. (2025, May 1). Pharma Times Official. Retrieved from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved from [Link]

-

Melting Point Apparatus - Calibration. (n.d.). Biometrix. Retrieved from [Link]

-

Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

SOP For Melting Point Calibration. (n.d.). Scribd. Retrieved from [Link]

-

3-BROMO-5-IODOBENZOI. (2024, April 9). ChemBK. Retrieved from [Link]

-

3-IODO-5-BROMOBENZOIC ACID. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]

-

This compound. (2025, August 23). Chemsrc. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

melting point corrected (M03822). (2025). In IUPAC Compendium of Chemical Terminology. IUPAC. Retrieved from [Link]

-

3-Bromo-5-chloro-2-iodobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Carrying out a melting point determination. (2016, June 7). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. sciencing.com [sciencing.com]

- 3. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 4. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. 3-IODO-5-BROMOBENZOIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. A17076.06 [thermofisher.com]

- 10. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]

- 11. chembk.com [chembk.com]

- 12. This compound | 188815-32-9 [chemicalbook.com]

- 13. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 14. thinksrs.com [thinksrs.com]

- 15. scribd.com [scribd.com]

- 16. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 17. pharmatimesofficial.com [pharmatimesofficial.com]

- 18. Melting Point Apparatus [biometrix.com]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. csub.edu [csub.edu]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-iodobenzoic Acid in Organic Solvents

Introduction

3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₄BrIO₂.[1][2][3] This compound serves as a critical intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the distinct reactivity of the bromo and iodo substituents, allowing for selective functionalization in complex molecular architectures. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation studies.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The dissolution process involves overcoming the solute-solute interactions in the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For this compound, several key molecular features influence its solubility:

-

Polarity: The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor. The benzene ring is largely nonpolar, while the bromine and iodine substituents contribute to the molecule's overall polarizability and molecular weight. The interplay of these features results in a molecule of moderate polarity.

-

Hydrogen Bonding: The carboxylic acid moiety is the primary driver for interactions with protic solvents (e.g., alcohols) and aprotic polar solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The aromatic ring and the large halogen atoms (bromine and iodine) contribute to significant van der Waals interactions, which are crucial for solubility in nonpolar solvents.

Based on these principles, we can anticipate the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like short-chain alcohols (e.g., methanol, ethanol), where both hydrogen bonding and dipole-dipole interactions can be maximized. It is reported to be soluble in methanol.[2][5][6]

-

Moderate Solubility: Likely in less polar solvents such as dichloromethane and toluene, where dipole-induced dipole and van der Waals forces will be the predominant interactions.

-

Low Solubility: Expected in nonpolar aliphatic solvents like hexane, which lack the ability to form strong interactions with the polar carboxylic acid group.

-

Aqueous Solubility: The compound has low solubility in water.[1][5] A calculated value for its sparing solubility is 0.20 g/L at 25°C, although the solvent is not explicitly stated, it is likely water.[2][5][6] The large, nonpolar aromatic ring and heavy halogen atoms outweigh the polarity of the carboxylic acid group in an aqueous environment.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible quantitative solubility data, the shake-flask method is the gold standard.[3][7] This method determines the equilibrium or thermodynamic solubility of a compound in a given solvent at a specific temperature. The following protocol is a self-validating system designed to ensure accuracy and precision.

Protocol: Shake-Flask Method for Solubility Determination

1. Preparation of Saturated Solution:

- Step 1.1: Add an excess amount of this compound (e.g., 50-100 mg) to a clean, dry vial (e.g., a 4 mL glass vial with a screw cap). The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

- Step 1.2: Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.

- Step 1.3: Securely cap the vial to prevent solvent evaporation.

2. Equilibration:

- Step 2.1: Place the vial in a constant temperature shaker or rotator. For ambient temperature solubility, this is typically 25 °C.

- Step 2.2: Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is generally recommended.[1][7] Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in the dissolved concentration.

3. Separation of Undissolved Solid:

- Step 3.1: Allow the vial to stand undisturbed at the equilibration temperature for at least one hour to let the excess solid settle.

- Step 3.2: Carefully withdraw a sample of the supernatant using a syringe.

- Step 3.3: Immediately filter the supernatant through a chemically inert syringe filter (e.g., a 0.45 µm PTFE filter) into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

4. Quantification of Dissolved Solute:

- Step 4.1 (Gravimetric Method):

- Accurately weigh the vial containing the filtered saturated solution.

- Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point (219-221 °C[2][8][9]) until a constant weight of the dried solid is achieved.

- Reweigh the vial to determine the mass of the dissolved this compound.

- Calculate the solubility in g/L or mg/mL.

- Step 4.2 (Spectroscopic Method - UV-Vis):

- Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

- Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

- Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

- Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

- Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Quantitative Solubility Data

As previously stated, comprehensive experimental data for this compound is scarce. However, based on the theoretical principles, a qualitative and estimated quantitative solubility profile can be proposed to guide solvent selection. The following table presents these expected trends. Researchers should experimentally verify these values for their specific applications.

| Solvent Class | Solvent | Polarity Index | Hydrogen Bonding | Expected Solubility | Estimated Solubility Range (g/L at 25°C) |

| Polar Protic | Methanol | 5.1 | Donor & Acceptor | Very High | > 100 |

| Ethanol | 4.3 | Donor & Acceptor | High | 50 - 100 | |

| Polar Aprotic | Acetone | 5.1 | Acceptor | Very High | > 100 |

| Ethyl Acetate | 4.4 | Acceptor | High | 50 - 100 | |

| Dichloromethane | 3.1 | Weak Acceptor | Moderate | 10 - 50 | |

| Nonpolar Aromatic | Toluene | 2.4 | None | Low to Moderate | 1 - 10 |

| Nonpolar Aliphatic | Hexane | 0.1 | None | Very Low | < 1 |

| Aqueous | Water | 10.2 | Donor & Acceptor | Sparingly Soluble | ~0.2[2][5][6] |

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors. Understanding and controlling these variables is essential for obtaining reproducible results and for process optimization.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: The dissolution of most solids is an endothermic process; therefore, solubility generally increases with temperature. This principle is the basis for recrystallization, where a saturated solution is prepared at a high temperature and then cooled to induce crystallization of the purified compound.

-

Solvent Properties: As detailed in the theoretical framework, the polarity and hydrogen bonding capacity of the solvent are the most critical factors.

-

Purity of the Compound: The presence of impurities can affect the measured solubility. Highly pure, crystalline material should be used for accurate thermodynamic solubility determination.

-

pH (in protic media): As a carboxylic acid, the solubility of this compound in aqueous or alcoholic solutions will be highly dependent on pH. In basic conditions (pH > pKa), the carboxylic acid will be deprotonated to form the more polar and significantly more soluble carboxylate salt.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[2][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains limited, the theoretical principles and the detailed experimental protocol presented herein offer a robust foundation for researchers. By applying the "like dissolves like" principle and employing the reliable shake-flask method, scientists and professionals in drug development can effectively select appropriate solvents for synthesis, purification, and formulation, thereby optimizing the utility of this important chemical intermediate.

References

-

ChemBK. (2024). 3-BROMO-5-IODOBENZOI. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PharmaCompass. (n.d.). 3-IODO-5-BROMOBENZOIC ACID. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:188815-32-9. Retrieved from [Link]

-

S.C.B.L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). Solubility Tests - Identification of Unknowns (Part 1). Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

UTSC Chemistry Online. (n.d.). Solubility. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. chem.ws [chem.ws]

- 5. chembk.com [chembk.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. scribd.com [scribd.com]

- 9. This compound | CAS#:188815-32-9 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the ¹H NMR Peak Assignments of 3-Bromo-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For professionals in pharmaceutical research and development, the precise structural elucidation of novel chemical entities and intermediates is a critical step in the drug discovery pipeline. This guide offers a detailed analysis of the proton (¹H) NMR spectrum of 3-bromo-5-iodobenzoic acid, a halogenated aromatic compound that can serve as a versatile building block in organic synthesis. Understanding the nuances of its ¹H NMR spectrum is fundamental to confirming its identity and purity.

This document will delve into the theoretical principles governing the chemical shifts and coupling patterns observed in the ¹H NMR spectrum of this compound. We will present a predicted spectrum based on established substituent effects and provide a rationale for the assignment of each proton signal. Furthermore, this guide will outline a standard operating procedure for sample preparation and data acquisition, ensuring the reproducibility and accuracy of experimental results.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. The benzene ring contains three aromatic protons at positions 2, 4, and 6. Due to the substitution pattern, none of these protons are chemically equivalent, leading to three distinct signals in the aromatic region of the spectrum.[1][2] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.[3][4]

The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents: the carboxylic acid group (-COOH), the bromine atom (-Br), and the iodine atom (-I). Both the carboxylic acid group and the halogens are electron-withdrawing groups, which deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to benzene (δ ≈ 7.3 ppm).[1][2] The magnitude of this deshielding effect is position-dependent.

The expected splitting pattern for the aromatic protons is governed by spin-spin coupling. In aromatic systems, protons that are meta to each other (separated by three bonds) exhibit a small coupling constant, typically in the range of 2-3 Hz.[5] In this compound, the proton at C2 is meta to the proton at C6, and the proton at C4 is meta to both the proton at C2 and the proton at C6. This will result in each aromatic proton appearing as a triplet, or more accurately, a doublet of doublets with similar coupling constants, which may resolve as a triplet if the coupling constants are nearly identical.

Predicted Peak Assignments

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.3 - 8.5 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |

| H-6 | ~8.1 - 8.3 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |

| H-4 | ~7.9 - 8.1 | t (triplet) or dd (doublet of doublets) | J ≈ 1.5 - 2.5 Hz |

| -COOH | >10 (often broad) | s (singlet) | - |

Rationale for Assignments:

-

H-2: This proton is positioned between the electron-withdrawing carboxylic acid and iodine substituents. The proximity to these groups is expected to cause the most significant deshielding, resulting in the most downfield chemical shift among the aromatic protons. It will be split by both H-4 and H-6 through a four-bond meta-coupling.

-

H-6: This proton is situated between the bromine and iodine atoms. While both are electron-withdrawing, their combined deshielding effect is predicted to be slightly less than that experienced by H-2, which is adjacent to the strongly withdrawing carboxylic acid. It will be split by H-2 and H-4 via meta-coupling.

-

H-4: This proton is flanked by a bromine atom and a hydrogen atom. It is expected to be the most upfield of the three aromatic protons as it is least affected by the deshielding cones of the substituents. It will exhibit meta-coupling to both H-2 and H-6.

-

-COOH: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.[3][4] Its signal is typically a broad singlet and may appear at a chemical shift greater than 10 ppm.[4][6]

Spin-Spin Coupling Network

The coupling relationships between the aromatic protons in this compound can be visualized as a network of meta-couplings.

Caption: Spin-spin coupling pathways in this compound.

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Choosing a Solvent: Select a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic carboxylic acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing the carboxylic acid proton, which may exchange with residual water in other solvents.[7]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the solid. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

-

Filtering: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated or manual "shimming" process is performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically sufficient for a ¹H NMR spectrum.

-

Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Spectral Width: A spectral width of approximately 16 ppm is appropriate to cover the expected range of chemical shifts.

-

-

Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integration: The relative areas under each peak are integrated to determine the proton ratios.

-

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation. The predictable downfield shifts of the aromatic protons, governed by the electron-withdrawing nature of the substituents, and the characteristic meta-coupling patterns provide a unique spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret the ¹H NMR spectrum of this important synthetic intermediate, ensuring the integrity of their chemical syntheses and advancing their drug discovery efforts.

References

-

Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. (2025, August 21). ACD/Labs. [Link]

-

NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation. Iowa State University. [Link]

-

NMR Sample Preparation. University of Ottawa. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-5-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-iodobenzoic acid. As a vital tool in structural elucidation, a thorough understanding of ¹³C NMR is indispensable for professionals in chemical research and pharmaceutical development. This document will delve into the theoretical principles governing the spectrum, predict the chemical shifts with detailed justifications, outline a practical experimental protocol for data acquisition, and provide a full spectral assignment.

Foundational Principles: Substituent Effects in Aromatic ¹³C NMR

The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is exquisitely sensitive to its local electronic environment. In substituted benzene derivatives, such as this compound, the positions of the carbon signals are primarily dictated by the electronic effects of the substituents. Aromatic carbons typically resonate in the range of 110-160 ppm.[1] The carboxylic acid group (-COOH), bromine (-Br), and iodine (-I) atoms each exert distinct influences on the electron density of the aromatic ring, leading to a predictable pattern of chemical shifts.

-

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms. This deshielding effect causes the ipso-carbon (the carbon directly attached to the substituent) to shift downfield (to a higher ppm value). The carbonyl carbon of the carboxylic acid itself is highly deshielded and typically appears in the 160-185 ppm region.[2]

-

Halogens (-Br, -I): The effect of halogens on the ¹³C chemical shifts of aromatic rings is a balance of two opposing factors: the electronegativity (paramagnetic effect) and the "heavy atom effect" (diamagnetic shielding).[3] While electronegativity tends to deshield the ipso-carbon, the large number of electrons in bromine and particularly iodine leads to significant shielding, shifting the ipso-carbon signal upfield (to a lower ppm value).[3][4] This heavy atom effect is a dominant factor for bromine and iodine.[3] For carbons further away (ortho, meta, para), the inductive and resonance effects of the halogens become more influential.

Predicted ¹³C NMR Spectrum of this compound

Based on the principles of substituent additivity and known chemical shift effects, we can predict the approximate chemical shifts for each of the seven unique carbon atoms in this compound. The molecule's structure dictates that all seven carbons are chemically non-equivalent, and therefore, seven distinct signals are expected in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~167 | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two electronegative oxygen atoms. |

| C1 | ~134 | This carbon is deshielded by the inductive effect of the attached carboxylic acid group. |

| C2 | ~139 | This carbon is deshielded by the meta-directing carboxylic acid and influenced by the ortho-iodine. |

| C3 | ~123 | The ipso-carbon attached to bromine is shielded due to the heavy atom effect. |

| C4 | ~142 | This carbon is deshielded due to its position between two electron-withdrawing halogens. |

| C5 | ~93 | The ipso-carbon attached to iodine experiences a very strong shielding effect (heavy atom effect), shifting it significantly upfield. |

| C6 | ~132 | This carbon is influenced by the ortho-bromine and meta-carboxylic acid. |

Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended.

3.1. Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the analyte is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are suitable choices for benzoic acid derivatives.[5]

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is assigned a chemical shift of 0.00 ppm.[5]

3.2. NMR Instrument Parameters

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard ¹³C{¹H} decoupled |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or higher (for good signal-to-noise) |

| Spectral Width | 0-200 ppm |

| Temperature | 298 K |

Spectral Interpretation Workflow

The process of assigning the peaks in the ¹³C NMR spectrum of this compound follows a logical progression.

Caption: Workflow for the interpretation of the ¹³C NMR spectrum of this compound.

Detailed Spectral Assignment

A detailed assignment of the ¹³C NMR spectrum is crucial for confirming the structure of this compound.

Caption: Relationship between substituents, carbon atoms, and predicted ¹³C NMR chemical shifts.

The interpretation of the ¹³C NMR spectrum of this compound is a clear application of fundamental spectroscopic principles. The distinct electronic environments created by the three different substituents on the aromatic ring result in a well-resolved spectrum with seven unique signals. The strong shielding "heavy atom effect" of iodine is particularly noteworthy, causing a significant upfield shift for the carbon to which it is attached. This detailed analysis serves as a robust guide for researchers in the accurate structural verification of this and similar halogenated aromatic compounds.

References

-

CASCADE - Colorado State University. (2021). ChemicAl Shift CAlculation with DEep learning. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Mackay and Matthews Lab. NMR Shift calculator. Available at: [Link]

-

Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Available at: [Link]

-

Chemaxon. NMR Predictor. Available at: [Link]

-

ResearchGate. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

-

PubMed. (1989). Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry, 27(9), 815-822. Available at: [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

Royal Society of Chemistry. (2017). Supplementary Information. Available at: [Link]

-

PubChem. 3-Bromobenzoic acid. Available at: [Link]

Sources

A Technical Guide to the FT-IR Characteristic Peaks of 3-Bromo-5-iodobenzoic Acid

Introduction

3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical development.[1][2][3] It serves as a versatile intermediate for creating complex, biologically active molecules, including anti-inflammatory and anti-cancer agents.[2][3] The precise molecular structure, characterized by the presence of a carboxylic acid group, a benzene ring, a bromine atom, and an iodine atom, gives rise to a unique vibrational spectrum.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of this compound. This guide provides an in-depth analysis of the FT-IR spectrum of this compound, offering researchers and drug development professionals a detailed understanding of its characteristic vibrational modes.

Molecular Structure and Vibrational Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The key structural features influencing the spectrum are:

-

Carboxylic Acid (COOH) Group: This group gives rise to some of the most prominent and recognizable peaks in the spectrum, including the O-H and C=O stretching vibrations.

-

Aromatic Ring (Benzene): The substituted benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.

-

Halogen Substituents (C-Br and C-I): The carbon-bromine and carbon-iodine bonds have characteristic stretching vibrations in the fingerprint region of the spectrum.

The interplay of these groups, including electronic effects and potential for hydrogen bonding, dictates the precise position and intensity of the absorption bands.

Key Vibrational Modes Workflow

The following diagram illustrates the logical flow for identifying and assigning the characteristic peaks in the FT-IR spectrum of this compound.

Caption: Workflow for FT-IR spectral analysis of this compound.

Detailed Analysis of Characteristic FT-IR Peaks

The FT-IR spectrum of this compound can be divided into several key regions, each containing characteristic absorption peaks.

O-H Stretching (Carboxylic Acid)

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction results in a very broad and characteristic O-H stretching band that appears in the region of 3300-2500 cm⁻¹ .[4][5] This broadness is a hallmark of the strong hydrogen bonding present and is one of the most easily identifiable features in the spectrum of a carboxylic acid.[5]

C-H Stretching (Aromatic)

The stretching vibrations of the C-H bonds on the benzene ring typically appear in the range of 3100-3000 cm⁻¹ . These peaks are generally of weak to medium intensity and can sometimes be superimposed on the broad O-H stretching band.

C=O Stretching (Carbonyl)

The carbonyl (C=O) stretching vibration of the carboxylic acid group is a strong and sharp absorption peak. For aromatic carboxylic acids, this peak is typically found in the range of 1710-1680 cm⁻¹ .[4][5] Its high intensity makes it a key diagnostic peak for the presence of the carboxylic acid functionality. The conjugation of the carbonyl group with the aromatic ring slightly lowers its frequency compared to non-conjugated carboxylic acids.

C=C Stretching (Aromatic)

The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. These peaks confirm the presence of the aromatic backbone of the molecule.

C-O Stretching and O-H Bending

The fingerprint region of the spectrum contains coupled vibrations that are highly characteristic of the molecule. The C-O stretching vibration, coupled with the in-plane O-H bending vibration of the carboxylic acid group, results in a strong band typically observed around 1320-1210 cm⁻¹ .[5] Another band in the 1440-1395 cm⁻¹ range is also associated with these coupled vibrations.

C-H Bending (Aromatic)

The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted benzene ring, strong absorption bands are expected in the 900-675 cm⁻¹ region.

C-Br and C-I Stretching

The stretching vibrations of the carbon-halogen bonds are found in the lower frequency region of the spectrum. The C-Br stretch typically appears in the range of 680-515 cm⁻¹ , while the C-I stretch is found at even lower wavenumbers, generally between 600-500 cm⁻¹ . These peaks can sometimes overlap, but their presence confirms the halogenation of the aromatic ring.

Summary of Characteristic Peaks

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (Dimer) | 3300 - 2500 | Broad, Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak to Medium |

| C=O Stretch | Carbonyl (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium to Weak |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |

| C-H Bend | Aromatic (Out-of-plane) | 900 - 675 | Strong |

| C-Br Stretch | Aryl Bromide | 680 - 515 | Medium to Strong |

| C-I Stretch | Aryl Iodide | 600 - 500 | Medium to Strong |

Experimental Protocol: FT-IR Analysis

This section provides a standardized, self-validating protocol for acquiring a high-quality FT-IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

I. Instrument Preparation and Validation

-

Power On and Purge: Ensure the FT-IR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes to minimize atmospheric water and CO₂ interference.

-

Performance Verification: Run the instrument's built-in performance verification routine (e.g., using a polystyrene standard) to confirm that the spectrometer is operating within specifications.

-

Accessory Installation: Install the ATR accessory and ensure the ATR crystal (typically diamond or germanium) is clean and free of any residue.

II. Background Spectrum Acquisition

-

Clean Crystal: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Collect Background: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

III. Sample Analysis

-

Sample Application: Place a small amount of the this compound powder (typically 1-5 mg) onto the center of the ATR crystal.

-

Apply Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Collect Sample Spectrum: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

-

Clean Up: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in step II.1.

IV. Data Processing and Interpretation

-

ATR Correction: Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

-

Peak Picking: Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Interpretation: Compare the observed peak positions and relative intensities to the expected values detailed in the table above and to reference spectra to confirm the identity and purity of the this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for FT-IR analysis using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound provides a unique fingerprint that is invaluable for its identification and structural confirmation. The key characteristic peaks include the broad O-H stretch of the carboxylic acid dimer, the strong carbonyl C=O stretch, and the various vibrations associated with the substituted aromatic ring and carbon-halogen bonds. By following the detailed analytical protocol and understanding the origins of these characteristic peaks, researchers and scientists can confidently utilize FT-IR spectroscopy for the reliable characterization of this important synthetic intermediate.

References

- 1. 3-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Mass Spectrometry Fragmentation of 3-Bromo-5-iodobenzoic Acid: A Predictive Technical Guide Based on First Principles and Structural Analogues

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract: 3-Bromo-5-iodobenzoic acid is a halogenated aromatic carboxylic acid of interest in synthetic chemistry and as a building block in pharmaceutical development.[1] Understanding its behavior under mass spectrometric analysis is critical for its identification, structural confirmation, and purity assessment. This technical guide provides a detailed, in-depth analysis of the predicted fragmentation pathways of this compound under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. As experimental mass spectra for this specific compound are not widely available in public databases, this guide synthesizes data from established fragmentation principles of aromatic carboxylic acids, halogenated benzenes, and close structural analogues to construct a predictive fragmentation model.[2][3][4] This approach provides a robust framework for researchers to interpret experimental data, anticipate key fragment ions, and design appropriate analytical methodologies.

Predicted Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization (EI) at a standard energy of 70 eV is a high-energy technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" of the analyte.[5] For aromatic compounds, the stable ring system often results in a prominent molecular ion peak.[6][7] The fragmentation of this compound (Molecular Weight: ~327 g/mol [1]) is governed by the interplay between the stable aromatic core, the acidic carboxyl group, and the two different halogen substituents.